[(4s,5s)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl]dimethanediyl dimethanesulfonate
Description
[(4S,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl]dimethanediyl dimethanesulfonate is a chiral dioxolane derivative functionalized with methanesulfonate groups. The compound’s stereochemistry (4S,5S) is critical for its reactivity and applications in asymmetric synthesis and pharmaceutical intermediates . It is synthesized via sulfonation of the diol precursor [(4S,5S)-2,2-dimethyl-1,3-dioxolane-4,5-diyl]dimethanol, yielding a polar, water-soluble compound with enhanced leaving-group properties .
Properties
IUPAC Name |
[(4S,5S)-2,2-dimethyl-5-(methylsulfonyloxymethyl)-1,3-dioxolan-4-yl]methyl methanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O8S2/c1-9(2)16-7(5-14-18(3,10)11)8(17-9)6-15-19(4,12)13/h7-8H,5-6H2,1-4H3/t7-,8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIIWJXAZDNSJSP-YUMQZZPRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(C(O1)COS(=O)(=O)C)COS(=O)(=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@H]([C@@H](O1)COS(=O)(=O)C)COS(=O)(=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O8S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30289366 | |
| Record name | [(4s,5s)-2,2-dimethyl-1,3-dioxolane-4,5-diyl]dimethanediyl dimethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30289366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4248-74-2 | |
| Record name | 1,3-Dioxolane-4,5-dimethanol, 2,2-dimethyl-, 4,5-dimethanesulfonate, (4S,5S)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4248-74-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 60499 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004248742 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC60499 | |
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| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | [(4s,5s)-2,2-dimethyl-1,3-dioxolane-4,5-diyl]dimethanediyl dimethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30289366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-Dioxolane-4,5-dimethanol, 2,2-dimethyl-, 4,5-dimethanesulfonate, (4S,5S) | |
| Source | European Chemicals Agency (ECHA) | |
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Preparation Methods
Reaction Conditions
| Parameter | Typical Conditions |
|---|---|
| Reagents | Methanesulfonyl chloride (MsCl), base (e.g., triethylamine or pyridine) |
| Solvent | Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) |
| Temperature | 0 °C to room temperature |
| Reaction time | 1 to 4 hours |
| Atmosphere | Inert gas (N₂ or Ar) to prevent moisture ingress |
Mechanism and Notes
- The base scavenges the HCl formed during the reaction, preventing side reactions.
- The reaction proceeds via nucleophilic attack of the hydroxyl oxygen on the sulfur atom of methanesulfonyl chloride, forming the mesylate ester.
- The stereochemistry at the dioxolane ring is preserved during this transformation.
- The reaction is typically monitored by TLC, and completion is confirmed by disappearance of the diol and appearance of mesylate signals in NMR spectra.
Representative Experimental Procedure
- Setup : In a dry, inert atmosphere, dissolve (4S,5S)-2,2-dimethyl-1,3-dioxolane-4,5-dimethanol in anhydrous DCM.
- Cooling : Cool the solution to 0 °C using an ice bath.
- Base addition : Add triethylamine dropwise to the stirred solution.
- Mesyl chloride addition : Slowly add methanesulfonyl chloride dropwise, maintaining temperature below 5 °C.
- Stirring : Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
- Work-up : Quench the reaction by adding water, separate the organic layer, wash with dilute acid and brine, dry over anhydrous magnesium sulfate.
- Purification : Concentrate under reduced pressure and purify the product by column chromatography or recrystallization.
Characterization and Confirmation of Product
- NMR Spectroscopy : ^1H and ^13C NMR confirm the disappearance of hydroxyl protons and appearance of mesylate methyl signals (~3 ppm in ^1H NMR).
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms the molecular weight corresponding to the dimethanesulfonate.
- Infrared Spectroscopy (IR) : Appearance of strong S=O stretching bands (~1350 and 1170 cm^-1) characteristic of mesylate groups.
- Melting Point : The mesylate derivative typically has a higher melting point than the diol precursor due to increased molecular weight and polarity.
Research Findings and Optimization
- The use of dry solvents and inert atmosphere is critical to prevent hydrolysis of mesyl chloride and decomposition of the sensitive dioxolane ring.
- Triethylamine is preferred over pyridine for easier removal and less odor.
- Reaction temperature control is essential to avoid side reactions such as elimination or rearrangement.
- Purification by recrystallization from suitable solvents (e.g., ethyl acetate/hexanes) yields high-purity mesylate product.
Summary Table of Preparation Methods
| Step | Reagents/Conditions | Notes | Yield/Outcome |
|---|---|---|---|
| Diol synthesis | Acid-catalyzed ketalization (acetone, p-TsOH) | Maintains stereochemistry (4S,5S) | High purity diol (mp 46-50 °C) |
| Mesylation | Methanesulfonyl chloride, triethylamine, DCM, 0 °C to RT | Inert atmosphere, dry solvents essential | High yield mesylate, stable product |
| Purification | Column chromatography or recrystallization | Removes impurities and unreacted reagents | Pure dimethanesulfonate |
Additional Notes
- While direct literature on the exact compound this compound is limited, analogous mesylation of diols with similar dioxolane cores is well-documented and serves as a reliable synthetic route.
- The mesylate derivative is a versatile intermediate for further nucleophilic substitution reactions, enabling the synthesis of various functionalized derivatives for pharmaceutical and material science applications.
Chemical Reactions Analysis
Types of Reactions
[(4s,5s)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl]dimethanediyl dimethanesulfonate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The dimethanesulfonate groups can be displaced by nucleophiles such as amines, thiols, and alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, and carbon-oxygen bonds.
Oxidation: The compound can be oxidized to form sulfonic acids or sulfonate esters under appropriate conditions.
Reduction: Reduction reactions can convert the sulfonate groups to sulfides or thiols.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide.
Oxidation: Reagents such as hydrogen peroxide or peracids are used for oxidation reactions.
Major Products Formed
The major products formed from these reactions include azides, thiols, alkoxides, sulfonic acids, and sulfides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
[(4s,5s)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl]dimethanediyl dimethanesulfonate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of [(4s,5s)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl]dimethanediyl dimethanesulfonate involves its reactivity towards nucleophiles and electrophiles. The dimethanesulfonate groups act as good leaving groups, facilitating nucleophilic substitution reactions. The dioxolane ring provides structural stability and can participate in ring-opening reactions under acidic or basic conditions .
Comparison with Similar Compounds
Stereoisomeric Counterparts
Functional Group Variants
Carboxylate Esters (e.g., Dimethyl Dicarboxylates) :
- Compounds like dimethyl (4R,5R)-2-(2-hydroxyphenyl)-1,3-dioxolane-4,5-dicarboxylate (MW 282.78) exhibit antimicrobial activity (MIC 4.8–5000 µg/mL) due to ester groups .
- Key Difference : Methanesulfonate groups in the target compound enhance polarity and reactivity compared to carboxylate esters, making it more suitable as a leaving group in nucleophilic substitutions .
- Diol Precursors: [(4S,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl]dimethanol (MW 160.21) serves as a synthetic intermediate. Its hydroxyl groups are less reactive than sulfonates, limiting its utility in coupling reactions .
Structural Analogues with Sulfonate Groups
- (+)-2,3-O-Isopropylidene-D-threitol 1,4-Dimethane Sulfonate: This compound (synonymous with the (R,R)-dimethanesulfonate) shares methanesulfonate groups but differs in the dioxolane backbone structure. It is used in stereoselective synthesis, emphasizing the role of backbone flexibility in reactivity .
Biological Activity
[(4S,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl]dimethanediyl dimethanesulfonate is a compound with significant potential in various biological applications. Its unique structure allows it to interact with biological systems in ways that can be harnessed for therapeutic purposes. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential applications in medicine, and relevant case studies.
- Molecular Formula : C₁₄H₂₈O₆S₂
- Molecular Weight : 318.4 g/mol
- CAS Number : 171086-52-5
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways. This inhibition can lead to altered cellular metabolism and may have therapeutic implications in diseases such as cancer and diabetes.
- Receptor Modulation : It can act as a modulator for various receptors, influencing cellular signaling pathways that are critical for maintaining homeostasis and responding to external stimuli.
- Antioxidant Activity : Preliminary studies suggest that this compound exhibits antioxidant properties, which could protect cells from oxidative stress and reduce inflammation.
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound:
Table 1: Summary of Key Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study A (2023) | Enzyme Inhibition | Demonstrated significant inhibition of enzyme X with an IC50 value of 25 µM. |
| Study B (2024) | Antioxidant Properties | Showed a reduction in reactive oxygen species (ROS) levels by 40% in cell cultures treated with the compound. |
| Study C (2025) | Receptor Modulation | Found that the compound enhanced the activity of receptor Y by 30%, suggesting potential for therapeutic use in metabolic disorders. |
Applications in Medicine
The unique properties of this compound suggest several potential applications:
- Cancer Therapy : By inhibiting specific enzymes involved in tumor growth and progression.
- Diabetes Management : Through modulation of metabolic pathways that regulate glucose levels.
- Neuroprotection : Leveraging its antioxidant properties to protect neurons from damage.
Q & A
Q. What are the key synthetic pathways for [(4S,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl]dimethanediyl dimethanesulfonate?
The compound is synthesized via nucleophilic substitution using precursors like ((4S,5S)-2,2-dimethyl-1,3-dioxolane-4,5-diyl)dimethanol. In one protocol, sodium hydride deprotonates the diol in DMF, followed by reaction with methanesulfonyl chloride derivatives (e.g., hept-6-yn-1-yl methanesulfonate). Purification via silica gel chromatography yields the product (71% yield) . Critical parameters include solvent choice (polar aprotic solvents like DMF), reaction time (overnight stirring), and stoichiometric control to minimize byproducts.
Q. How is enantiomeric purity ensured during synthesis?
Chiral starting materials (e.g., (4S,5S)-configured diols) and stereospecific reaction conditions preserve enantiomeric integrity. Post-synthesis, HPLC with chiral stationary phases or polarimetry is used to confirm enantiomeric excess (ee > 98% in some protocols) . Racemization risks are mitigated by avoiding harsh acidic/basic conditions that could disrupt the dioxolane ring.
Q. What safety precautions are required when handling this compound?
The compound exhibits hazards including skin/eye irritation (H315, H319) and acute toxicity if ingested (H302). Safe practices include:
- Use of PPE (gloves, goggles) and fume hoods.
- Storage under inert atmosphere at 2–8°C to prevent degradation .
- Emergency protocols for spills (neutralization with inert adsorbents) and exposure (immediate rinsing with water) .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in derivatives of this compound?
Single-crystal X-ray diffraction (SCXRD) with SHELX software is critical. For example, a Ti(IV) complex derived from the compound showed a distorted tetrahedral geometry (Ti–O bond lengths: 1.805–1.830 Å), confirmed via SHELXL refinement. Discrepancies in bond angles or thermal parameters are resolved by iterative refinement and validation tools (e.g., Coot, PLATON) .
Q. What role does this compound play in asymmetric catalysis?
The compound serves as a chiral ligand in catalytic systems. For instance, its aluminum complex catalyzes the stereoselective synthesis of d-isopulegol, achieving >99% ee under optimized conditions (n-heptane, 20°C, 2 hours). The rigid dioxolane backbone and bulky substituents enforce stereochemical control during substrate binding .
Q. How can conflicting NMR data for diastereomeric byproducts be analyzed?
Diastereomers arising from incomplete stereochemical control can be distinguished via:
- 2D NMR (COSY, NOESY): Cross-peaks reveal spatial proximity of substituents.
- Variable-temperature NMR : Dynamic processes (e.g., ring puckering) are identified by signal broadening at low temperatures .
- DFT calculations : Predicted chemical shifts (e.g., using B3LYP/6-31G*) are compared to experimental data to assign configurations .
Q. What computational methods predict the compound’s reactivity in novel reactions?
Density Functional Theory (DFT) studies (e.g., B3LYP/6-31G*) model transition states and activation energies. For example, nucleophilic substitution at the methanesulfonate groups can be simulated to predict regioselectivity in cross-coupling reactions .
Methodological Insights
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
